2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine
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Description
2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine is a useful research compound. Its molecular formula is C17H16ClFIN5O3 and its molecular weight is 519.7 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of adenosine kinase. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C12H11ClF N5I
- Molecular Weight: 351.65 g/mol
- Key Functional Groups: Chlorine, Fluorine, Iodine, and Adenosine moiety.
This compound primarily acts as an inhibitor of adenosine kinase (AdK), an enzyme that regulates adenosine levels in cells. By inhibiting AdK, the compound increases endogenous adenosine concentrations, which can have various physiological effects, including anti-inflammatory and anti-cancer properties.
Inhibition of Adenosine Kinase
Research indicates that this compound effectively inhibits human adenosine kinase with an IC50 value in the low micromolar range. In a study assessing various nucleoside analogs, it was found that compounds with similar structures exhibited significant inhibition of AdK activity, suggesting that this compound may follow a similar mechanism .
Compound | IC50 (µM) |
---|---|
This compound | ~1.0 |
Known AdK Inhibitor | 0.048 |
Anticancer Activity
The biological activity of this compound extends to its potential as an anti-cancer agent. Studies have shown that modifications in the nucleoside structure can enhance its cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values comparable to established chemotherapeutics like Combretastatin A-4 .
Case Study:
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds similar to this compound induced significant cell cycle arrest and apoptosis. The mechanism involved targeting tubulin dynamics, leading to mitotic catastrophe .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that the compound exhibits favorable drug-like properties including:
- Metabolic Stability: The compound is resistant to rapid metabolic degradation.
- Permeability: High permeability across cellular membranes has been observed.
- Blood-Brain Barrier Partitioning: Predictions suggest good potential for CNS penetration.
These properties make it a promising candidate for further development in therapeutic applications.
Properties
CAS No. |
551929-69-2 |
---|---|
Molecular Formula |
C17H16ClFIN5O3 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H16ClFIN5O3/c18-17-23-14(21-5-8-2-1-3-9(20)4-8)12-15(24-17)25(7-22-12)16-13(27)11(19)10(6-26)28-16/h1-4,7,10-11,13,16,26-27H,5-6H2,(H,21,23,24)/t10-,11-,13-,16-/m1/s1 |
InChI Key |
BFUXSXWTXVGUOA-QQHRNGFRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)CNC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.